molecular formula C17H19FN4O3 B12269945 6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B12269945
M. Wt: 346.36 g/mol
InChI Key: NVOIBOUFBAWINI-UHFFFAOYSA-N
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Description

6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline is a complex organic compound that features a quinazoline core substituted with a fluoro group and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline typically involves multi-step organic reactions. One common approach is to start with a quinazoline derivative, which undergoes fluorination to introduce the fluoro group at the 6-position. The morpholine rings are then introduced through nucleophilic substitution reactions, where morpholine is reacted with appropriate electrophilic intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets. The fluoro group and morpholine rings play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine moiety and is used in similar applications, such as enzyme inhibition.

    4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Another compound with a fluoro group and morpholine ring, studied for its potential as a radiotracer.

Uniqueness

6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of fluoro and morpholine groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

IUPAC Name

[4-(6-fluoroquinazolin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H19FN4O3/c18-12-1-2-14-13(9-12)16(20-11-19-14)22-5-8-25-15(10-22)17(23)21-3-6-24-7-4-21/h1-2,9,11,15H,3-8,10H2

InChI Key

NVOIBOUFBAWINI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)F

Origin of Product

United States

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